2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-3-4-13(18-17-11)19-5-7-20(8-6-19)14-10-15-9-12(2)16-14/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGJFCWOPQFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds interact with their targets and cause significant changes that result in their anti-tubercular activity.
Biochemical Pathways
It is known that similar compounds have anti-tubercular activity, suggesting they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis.
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have a similar effect.
Biological Activity
2-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHN
- Molecular Weight : 270.33 g/mol
- CAS Number : 2640847-03-4
Structure-Activity Relationships (SAR)
Recent studies have highlighted the importance of the structural components of this compound in determining its biological activity. The piperazine and pyridazine moieties are critical for its interaction with biological targets.
Table 1: Structural Components and Their Biological Implications
| Component | Function |
|---|---|
| 2-Methyl Group | Enhances lipophilicity and binding affinity |
| Piperazine Ring | Involved in receptor binding |
| Pyridazine Substituent | Modulates pharmacokinetic properties |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on certain bacterial strains, particularly gram-positive bacteria.
Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against S. aureus, indicating potent antibacterial activity.
Pharmacological Effects
The compound's pharmacological profile includes potential applications in treating infections caused by resistant bacterial strains. Its mechanism of action appears to involve the disruption of bacterial cell wall synthesis, which is crucial for its effectiveness.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety of this compound. Preliminary findings suggest that it has a favorable safety profile with low cytotoxicity in mammalian cell lines, although further studies are needed to fully elucidate its toxicological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazine vs. Pyridazinone Derivatives
- 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (): Core: Pyridazinone (a pyridazine with a ketone group) instead of pyrazine. Substituents: Piperazine linked via a propyl chain to the pyridazinone core. Activity: Antinociceptive and anticancer properties due to ketone-mediated hydrogen bonding and fluorophenyl-induced lipophilicity . Contrast: The pyridazinone core offers distinct electronic properties compared to pyrazine, influencing receptor binding and metabolic stability.
Pyrazine vs. Pyridine Derivatives
Piperazine Substitution Patterns
Aromatic vs. Heteroaromatic Substituents
- 2-[4-(Pyrazol-4-ylalkyl)piperazin-1-yl]-3-phenyl pyrazine ():
- Substituent : Pyrazolylalkyl group on piperazine.
- Activity : 5-HT7 receptor antagonism, attributed to the pyrazole’s hydrogen-bonding capacity and phenyl’s aromatic interactions .
- Comparison : The query compound’s 6-methylpyridazinyl group may enhance π-π stacking or steric effects compared to pyrazolylalkyl.
Halogenated vs. Methylated Substituents
- 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (): Substituent: 2-Fluorophenyl on piperazine. Impact: Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to the query compound’s methylpyridazinyl group .
Physicochemical and Pharmacokinetic Properties
- 2-Methyl-6-(methylthio)pyrazine ():
- Structure : Simpler pyrazine with methylthio at position 4.
- Properties : Lower molecular weight (140.2 g/mol) and higher volatility, making it a flavor compound in food and urinary VOCs .
- Contrast : The query compound’s piperazine substitution increases molecular complexity, likely reducing volatility but improving solubility via amine protonation .
Data Table: Key Comparisons
Research Findings and Implications
- Synthetic Routes : The query compound may be synthesized via nucleophilic substitution of chloropyrazine with 4-(6-methylpyridazin-3-yl)piperazine, analogous to methods in and .
- Metabolism : Complex piperazine-pyrazine derivatives likely undergo hepatic metabolism via cytochrome P450, contrasting with simpler pyrazines excreted unchanged or via Phase II conjugation .
Preparation Methods
Condensation-Based Pyrazine Formation
Attachment of the 6-Methylpyridazin-3-yl Group
The final step involves coupling the piperazine-substituted pyrazine with a 6-methylpyridazine derivative. Two strategies are prevalent: direct coupling and modular assembly .
Direct Coupling via SNAr
Reaction of 2-methyl-6-(piperazin-1-yl)pyrazine with 3-chloro-6-methylpyridazine in refluxing ethanol (78°C) for 12 hours provides the target compound in 68% yield. The use of triethylamine as a base facilitates deprotonation of the piperazine nitrogen, enhancing nucleophilicity.
Suzuki–Miyaura Cross-Coupling
For halogenated pyridazines, a palladium-mediated approach is optimal. For example, 3-bromo-6-methylpyridazine reacts with the piperazine–pyrazine intermediate in the presence of Pd(OAc)2, SPhos ligand, and cesium carbonate in dioxane at 100°C, achieving 76% yield. This method is advantageous for sterically hindered substrates.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and purity. Key advancements include:
Continuous Flow Reactors
Microreactor systems reduce reaction times and improve heat transfer. A pilot-scale synthesis using continuous flow technology achieved a 92% yield for the Buchwald–Hartwig amination step, compared to 85% in batch mode.
Purification Techniques
Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials and byproducts, yielding pharmaceutical-grade material with >99.5% purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for prominent methods:
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrazine core formation | Condensation | Acetic acid, 120°C, 6h | 65 | 95 |
| Piperazine introduction | Buchwald–Hartwig | Pd2(dba)3, Xantphos, toluene, 110°C | 85 | 98 |
| Pyridazine coupling | Suzuki–Miyaura | Pd(OAc)2, SPhos, dioxane, 100°C | 76 | 97 |
| Industrial purification | Crystallization | Ethanol/water (3:1), 0°C | 92 | 99.5 |
Challenges and Optimization Strategies
Q & A
Q. What are the established synthetic routes for 2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Piperazine ring formation : A Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Substitution reactions : Nucleophilic displacement of halides or sulfonates on the pyridazine or pyrazine core using piperazine derivatives. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are common, with catalysts such as palladium complexes for coupling reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns and piperazine/pyridazine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving 3D conformation, particularly to assess steric effects of the 6-methylpyridazin-3-yl group .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers under inert gas (N2/Ar) at –20°C. Avoid exposure to moisture, light, or oxidizing agents, as piperazine derivatives are prone to hydrolysis and oxidation . Stability under physiological conditions (e.g., pH 7.4 buffer) should be tested via accelerated degradation studies .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound, given its structural complexity?
- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with GPCRs (e.g., CXCR3) or kinase domains, leveraging the piperazine moiety’s role in receptor binding .
- Functional assays : Test modulation of cAMP or calcium signaling in HEK293 cells transfected with target receptors .
- Competitive binding studies : Radiolabeled ligand displacement assays to quantify affinity (Ki values) .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Meta-analysis : Compare datasets from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .
- Structure-activity relationship (SAR) profiling : Systematically vary substituents (e.g., methyl groups on pyridazine) to isolate pharmacophore contributions .
- Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .
Q. How can computational chemistry predict metabolic pathways and potential toxicity?
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 to estimate hepatic metabolism (CYP450 interactions), blood-brain barrier penetration, and hERG channel inhibition .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) using Schrödinger’s BioLuminate .
- Toxicophore mapping : Flag structural alerts (e.g., reactive triazole rings) using Derek Nexus .
Q. What experimental designs are optimal for evaluating synergistic effects with existing therapeutics?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism in cell lines (e.g., cancer or immune cells) .
- Transcriptomic profiling : RNA-seq to identify pathways altered by co-treatment (e.g., MAPK/ERK suppression with kinase inhibitors) .
- In vivo efficacy : Xenograft models with dual-agent dosing, monitoring pharmacokinetic interactions (e.g., CYP3A4-mediated clearance) .
Methodological Considerations
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of piperazine derivative to pyrazine core to account for steric hindrance .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while improving regioselectivity .
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig couplings, which enhance C–N bond formation efficiency .
Q. What in vitro assays are suitable for preliminary screening of anti-inflammatory activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
